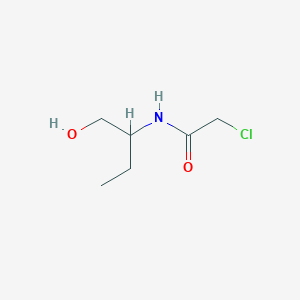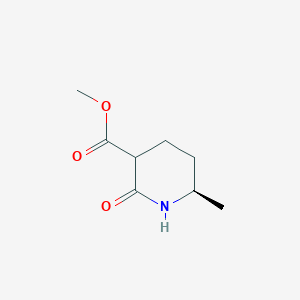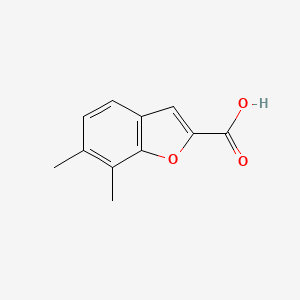![molecular formula C12H17N3O B8569346 N-[4-(1-Piperazinyl)phenyl]acetamide](/img/structure/B8569346.png)
N-[4-(1-Piperazinyl)phenyl]acetamide
Overview
Description
N-[4-(1-Piperazinyl)phenyl]acetamide is a chemical compound that features a piperazine ring attached to a phenyl group, which is further connected to an acetamide moiety. This compound is of significant interest due to its potential pharmacological properties, including antibacterial and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1-Piperazinyl)phenyl]acetamide typically involves the reaction of 4-(piperazin-1-yl)aniline with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting certain enzymes and pathways.
Medicine: Explored for its antibacterial and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(1-Piperazinyl)phenyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes and receptors involved in cell proliferation and survival.
Pathways Involved: It interferes with signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- N-[4-(4-Methylpiperazin-1-yl)phenyl]acetamide
- N-[4-(Piperazin-1-ylsulfonyl)phenyl]acetamide
- N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-Methylphenoxy)acetamide
Comparison: N-[4-(1-Piperazinyl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to its analogs, it has shown better activity against certain bacterial strains and cancer cell lines .
Properties
Molecular Formula |
C12H17N3O |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-(4-piperazin-1-ylphenyl)acetamide |
InChI |
InChI=1S/C12H17N3O/c1-10(16)14-11-2-4-12(5-3-11)15-8-6-13-7-9-15/h2-5,13H,6-9H2,1H3,(H,14,16) |
InChI Key |
YSAGBPKXODMPLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2CCNCC2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,4-Di-tert-butyl-6-[(2,6-dimethylphenyl)sulfanyl]phenol](/img/structure/B8569286.png)

![2-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole](/img/structure/B8569296.png)

![N-[2-(furan-2-yl)ethyl]benzenesulfonamide](/img/structure/B8569306.png)

![3-Bromo-6-pyridin-3-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B8569337.png)


